

Application Note: UV-Visible Spectrophotometry for Sofosbuvir Analysis and Isomer Quantification

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Compound of Interest		
Compound Name:	Enantiomer of Sofosbuvir	
Cat. No.:	B1150399	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication crucial for the treatment of chronic Hepatitis C virus (HCV) infection.[1] It functions as a prodrug, which is metabolized into its active triphosphate form, inhibiting the HCV NS5B RNA-dependent RNA polymerase. Due to its complex structure with multiple chiral centers, sofosbuvir can exist as various stereoisomers. The therapeutic efficacy and safety of the drug are specific to the desired isomer, making the detection and quantification of other isomers a critical aspect of quality control in drug development and manufacturing.

While UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for quantifying compounds with chromophores, it is generally not suitable for the direct analysis of diastereomers or enantiomers. Isomers typically possess identical chromophoric systems, resulting in virtually indistinguishable UV absorption spectra. Therefore, direct UV-Vis spectrophotometry can be effectively used to determine the total concentration of sofosbuvir but cannot differentiate between its isomers.

This application note details two protocols. The first describes the use of UV-Visible spectrophotometry for the quantification of total sofosbuvir in a sample. The second outlines a more advanced approach, using UV-Visible spectrophotometry as a detection method following



chromatographic separation by High-Performance Liquid Chromatography (HPLC), which is the standard and required method for isomer analysis.

Part 1: Quantification of Total Sofosbuvir by UV-Visible Spectrophotometry

This protocol provides a validated method for determining the total concentration of sofosbuvir in a sample, without distinguishing between its isomers. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol: Total Sofosbuvir Quantification

- 1. Instrumentation and Materials:
- Double-beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
- Analytical Balance
- Volumetric flasks and pipettes
- Sofosbuvir Reference Standard
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), or Deionized Water.[1][2]
 Methanol is a commonly used solvent due to sofosbuvir's good solubility.[3]
- 2. Preparation of Standard Stock Solution (1000 μg/mL):
- Accurately weigh 100 mg of the Sofosbuvir reference standard.
- Transfer it into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 10-15 minutes to dissolve completely.
- Make up the volume to 100 mL with methanol and mix thoroughly.
- 3. Wavelength of Maximum Absorbance (\lambdamax) Determination:

Methodological & Application





- Prepare a working standard solution of 10 μg/mL by diluting the stock solution with the chosen solvent (e.g., methanol).
- Scan the solution from 400 nm to 200 nm in the spectrophotometer using the solvent as a blank.
- Determine the wavelength of maximum absorbance (λmax). The λmax for sofosbuvir is consistently reported to be around 260-261 nm.[2][4][5][6]
- 4. Preparation of Calibration Curve:
- From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 30 μ g/mL by appropriate dilution with the solvent.[2]
- Measure the absorbance of each standard solution at the determined λ max (e.g., 260 nm) against the solvent blank.
- Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.999.[7]
- 5. Preparation of Sample Solution:
- For bulk drug, prepare a solution of known concentration (e.g., 10 μg/mL) in the chosen solvent.
- For tablets, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of sofosbuvir into a 100 mL volumetric flask. Follow the procedure from step 2 to create a 1000 μg/mL solution, which can be further diluted to fall within the calibration range.
 [2]
- 6. Quantification:
- Measure the absorbance of the sample solution at the λ max.
- Calculate the concentration of sofosbuvir in the sample using the regression equation obtained from the calibration curve (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.

The following tables summarize the typical quantitative data and validation parameters for the UV spectrophotometric analysis of sofosbuvir.

Data Presentation: Method Validation Parameters

Table 1: UV Spectrophotometric Parameters for Sofosbuvir

Parameter	Value	Reference(s)
Wavelength (λmax)	260 - 261 nm	[1][2][4]
Solvent	Methanol, Water, Acetonitrile:Methanol	[1][2]
Linearity Range	5 - 100 μg/mL	[2]

| Correlation Coefficient (R2) | \geq 0.999 |[7] |

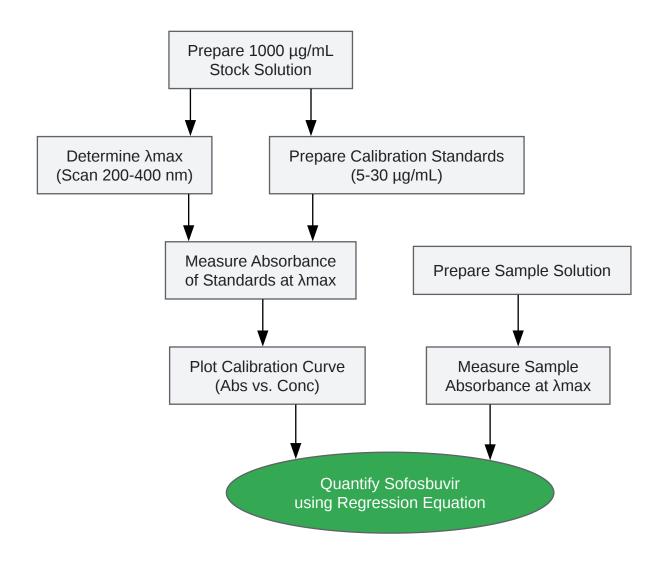
Table 2: Summary of Method Validation Data

Parameter	Reported Value	Reference(s)
Accuracy (% Recovery)	98.23% - 101.21%	[1]
Precision (% RSD)	< 2%	[2]
Limit of Detection (LOD)	0.269 - 1.6 μg/mL	[1]

| Limit of Quantitation (LOQ) | $0.814 - 4.8 \mu g/mL$ |[1] |

Workflow Diagram: Total Sofosbuvir Quantification





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Workflow for total sofosbuvir quantification by UV-Vis.

Part 2: Isomer Analysis Using HPLC with UV-Visible Detection

To analyze sofosbuvir isomers, a separation step is mandatory. HPLC is the method of choice for separating structurally similar compounds like diastereomers. In this setup, the UV-Visible spectrophotometer acts as a highly sensitive detector that quantifies each compound as it elutes from the HPLC column.

Experimental Protocol: HPLC-UV for Isomer Analysis



This protocol is a representative method for the analysis of related substances, which would include isomers. The specific conditions may require optimization.

- 1. Instrumentation and Materials:
- HPLC system with a UV-Visible or Diode Array Detector (DAD).
- Analytical column suitable for separating related substances, e.g., Kromasil 100 C18 (250 × 4.6 mm, 5 μm).[8]
- Sofosbuvir Reference Standard and standards for any known isomers/impurities.
- HPLC grade solvents (e.g., Acetonitrile, Methanol, Isopropyl Alcohol, Water).
- Buffer solutions (e.g., Ammonium Acetate).
- 2. Chromatographic Conditions (Representative):
- A gradient or isocratic mobile phase is used to achieve separation. An example mobile phase could be a mixture of an aqueous buffer and an organic solvent like acetonitrile.[8]
- The flow rate is typically set around 1.0 mL/min.
- The column temperature is maintained, for example, at 25°C.[8]
- The injection volume is typically 10-20 μ L.
- UV Detection: The detector is set to the λmax of sofosbuvir (e.g., 260 nm or 263 nm) to monitor the elution of the parent drug and its isomers.[8]

Table 3: Representative HPLC-UV Conditions for Sofosbuvir Impurity Analysis



Parameter	Condition	Reference
Column	Kromasil 100 C18 (250 × 4.6 mm, 5 μm)	[8]
Mobile Phase	Gradient mixture of Buffer and Acetonitrile	[8]
Flow Rate	1.0 mL/min	[8]
Detection Wavelength	263 nm	[8]
Column Temperature	25°C	[8]

| Injection Volume | 10 µL |[8] |

3. Solution Preparation:

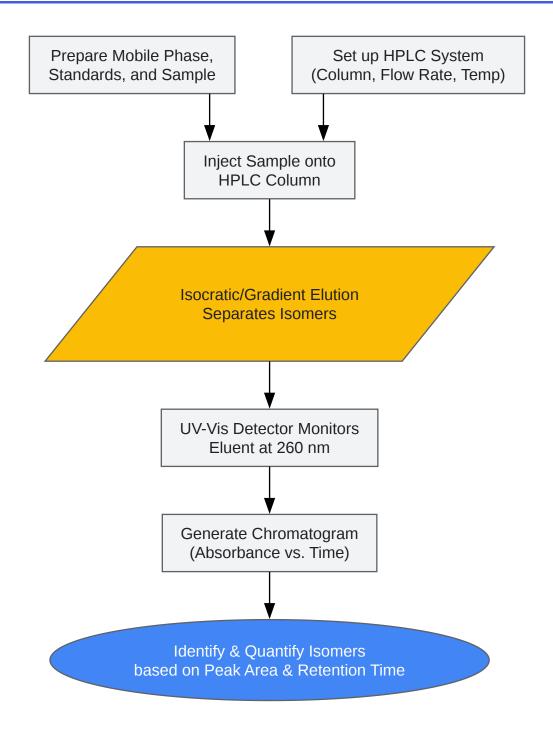
 Prepare the mobile phase, diluent, standard solutions, and sample solutions as required by the specific HPLC method. Standard solutions should include the main sofosbuvir isomer and any available isomer reference standards.

4. Analysis and Quantification:

- Inject the standard solutions to determine their retention times and response factors.
- Inject the sample solution.
- The chromatogram will show separate peaks for sofosbuvir and its isomers/impurities.
- Identify each peak based on its retention time compared to the standards.
- The area under each peak is proportional to the concentration of that specific compound.
 Quantify each isomer using the peak area from the chromatogram and the calibration data from the respective standards.

Workflow Diagram: Sofosbuvir Isomer Analysis by HPLC-UV





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Workflow for sofosbuvir isomer analysis using HPLC-UV.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products, which may include isomers formed under stress.



Sofosbuvir has been shown to degrade primarily under alkaline, acidic, and oxidative conditions.[1][5]

Protocol: Stress Condition Testing

- Acid Hydrolysis: Dissolve sofosbuvir stock solution in 0.1 N HCl and keep at room temperature for a specified period (e.g., 26 hours). Neutralize the solution before analysis.[1]
- Alkaline Hydrolysis: Dissolve sofosbuvir stock solution in 0.1 N NaOH and keep at room temperature. Sofosbuvir shows significant degradation in alkaline conditions.[1] Neutralize the solution before analysis.
- Oxidative Degradation: Treat sofosbuvir stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1][9]
- Photolytic Degradation: Expose a sofosbuvir solution to UV light (e.g., NLT 200 watt hr/m²). [1]
- Thermal Degradation: Store solid sofosbuvir or a solution at elevated temperatures (e.g., 50-80°C).[5][9]

After exposure to stress, the samples are diluted and analyzed using the validated stabilityindicating HPLC-UV method (as described in Part 2) to separate and quantify the parent drug and any formed degradation products/isomers.

Logical Diagram: Analytical Approaches Analytical methods for sofosbuvir and its isomers.

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